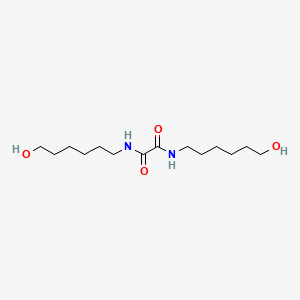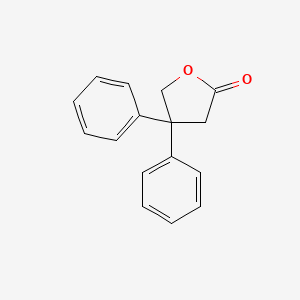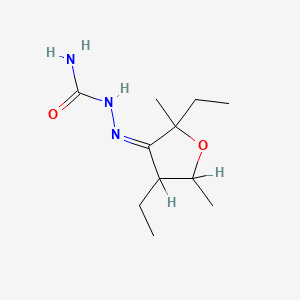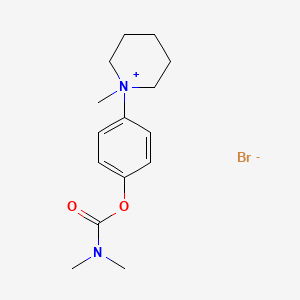
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound that features a piperidinium core substituted with a hydroxyphenyl group and a dimethylcarbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzaldehyde with N-methylpiperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinium core can interact with biological receptors. The dimethylcarbamate ester moiety can undergo hydrolysis to release active intermediates that modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)piperidine: Lacks the methyl and carbamate groups, resulting in different chemical properties.
N-Methylpiperidinium bromide: Lacks the hydroxyphenyl and carbamate groups, affecting its reactivity and applications.
Dimethylcarbamate esters: Similar ester functionality but different core structures.
Uniqueness
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyphenyl group enhances its ability to participate in specific interactions, while the piperidinium core provides structural stability.
Propiedades
Número CAS |
67361-02-8 |
|---|---|
Fórmula molecular |
C15H23BrN2O2 |
Peso molecular |
343.26 g/mol |
Nombre IUPAC |
[4-(1-methylpiperidin-1-ium-1-yl)phenyl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H23N2O2.BrH/c1-16(2)15(18)19-14-9-7-13(8-10-14)17(3)11-5-4-6-12-17;/h7-10H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HPDZOKZEPGUZKU-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2(CCCCC2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






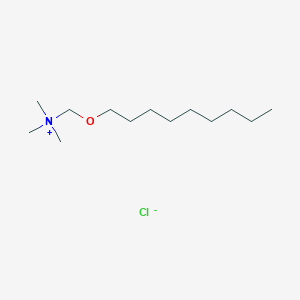
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
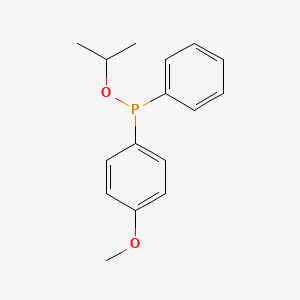
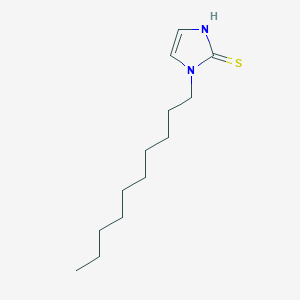
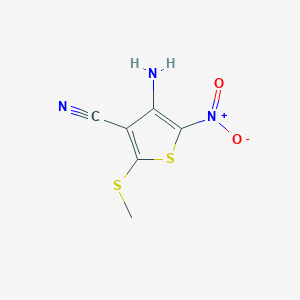
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
